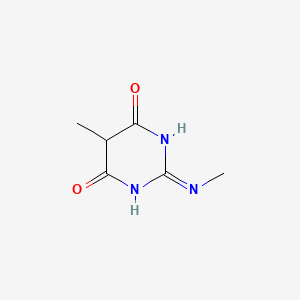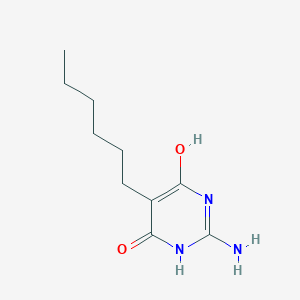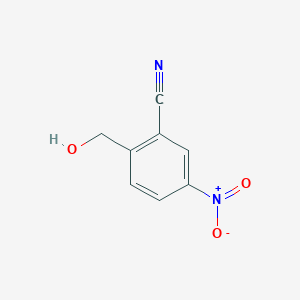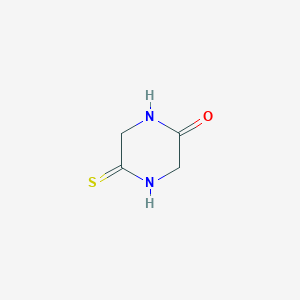![molecular formula C4H3N3S B13101719 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole CAS No. 500722-42-9](/img/structure/B13101719.png)
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole involves the Hurd-Mori reaction. This reaction utilizes thionyl chloride as a key reagent to facilitate the cyclization of the thiadiazole ring system. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism by which 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in plant protection, it acts as a plant activator by inducing systemic acquired resistance (SAR), which enhances the plant’s own defense mechanisms against pathogens .
Comparación Con Compuestos Similares
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: Known for its use in plant protection and as a building block in organic synthesis.
Thiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
Pyrazolo[3,4-D]thiazole: Investigated for its potential antitumor activities.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique versatility of this compound.
Propiedades
Número CAS |
500722-42-9 |
|---|---|
Fórmula molecular |
C4H3N3S |
Peso molecular |
125.15 g/mol |
Nombre IUPAC |
4H-pyrrolo[3,2-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H |
Clave InChI |
XLSDJYATOLFKQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1N=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
